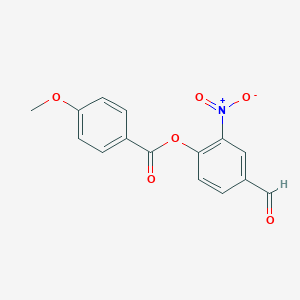

4-Formyl-2-nitrophenyl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO6 |

|---|---|

Molecular Weight |

301.25g/mol |

IUPAC Name |

(4-formyl-2-nitrophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C15H11NO6/c1-21-12-5-3-11(4-6-12)15(18)22-14-7-2-10(9-17)8-13(14)16(19)20/h2-9H,1H3 |

InChI Key |

MLCDSPRIRLTSIL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 4 Formyl 2 Nitrophenyl 4 Methoxybenzoate Derivatives

Crystallographic Investigations of Related Formyl Nitro Aryl Benzoates

Crystallographic studies of formyl nitro aryl benzoates reveal how subtle changes in substitution patterns influence the three-dimensional arrangement of the molecules in the solid state. These investigations are crucial for understanding the relationship between molecular structure and bulk properties.

In the case of 4-formyl-2-nitrophenyl benzoate (B1203000), the two aromatic rings are twisted with respect to each other, forming a dihedral angle of 46.37 (8)°. iucr.orgnih.gov This significant deviation from planarity is a common feature in this class of compounds. The central ester moiety itself is generally planar, but it is twisted away from the planes of the attached aromatic rings. For instance, in 4-formyl-2-nitrophenyl benzoate, the ester group forms a dihedral angle of 54.06 (9)° with the 4-formyl-2-nitrophenyl ring and a much smaller angle of 7.99 (19)° with the benzoate ring. iucr.orgnih.gov

Substituents on the benzoate ring can dramatically alter this conformation. For example, the dihedral angle between the benzene (B151609) rings is 62.90 (7)° in 4-formyl-2-nitrophenyl 4-bromo benzoate and only 19.55 (9)° in the 4-chloro analog. iucr.org In a more complex derivative, 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the dihedral angle is merely 4.96 (3)°, indicating a nearly co-planar arrangement of the two rings. nih.gov In contrast, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate exhibits a nearly orthogonal arrangement, with the ester group twisted away from the formyl and chloro-substituted rings by 88.55 (9)° and 84.60 (9)°, respectively. nih.govnih.gov The nitro group itself is often twisted out of the plane of the benzene ring to which it is attached. iucr.orgnih.govnih.gov

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle Between Ester Group and Formyl Nitro Aryl Ring (°) | Dihedral Angle Between Ester Group and Benzoate Ring (°) | Reference |

|---|---|---|---|---|

| 4-Formyl-2-nitrophenyl benzoate | 46.37 (8) | 54.06 (9) | 7.99 (19) | iucr.orgnih.gov |

| 4-Formyl-2-nitrophenyl 4-bromo benzoate | 62.90 (7) | - | - | iucr.org |

| 4-Formyl-2-nitrophenyl 4-chloro benzoate | 19.55 (9) | - | - | iucr.org |

| 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate | 4.96 (3) | 46.61 (5) | 49.93 (5) | nih.gov |

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate | - | 88.55 (9) | 84.60 (9) | nih.gov |

The solid-state architecture of formyl nitro aryl benzoates is primarily governed by a network of weak intermolecular interactions, as classical hydrogen bonds are typically absent. nih.govnih.gov The most prominent of these are C—H⋯O interactions, where hydrogen atoms attached to the aromatic rings act as donors to oxygen atoms of the nitro, formyl, or ester groups on adjacent molecules. iucr.orgnih.govnih.gov

| Compound | Donor—H⋯Acceptor | D⋯A Distance (Å) | D—H⋯A Angle (°) | Resulting Motif | Reference |

|---|---|---|---|---|---|

| 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate | C10—H10⋯O5 (formyl) | 3.3457 (18) | 152 | Helical chains forming R³₃(15) rings | nih.gov |

| C12—H12⋯O4 (nitro) | 3.5321 (19) | 145 | |||

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate | C3—H3⋯O5 (formyl) | 3.289 (3) | 151 | R²₂(20) and R⁴₄(22) edge-fused rings | nih.gov |

| C5—H5⋯O3 (nitro) | 3.212 (4) | 143 | |||

| C12—H12⋯O6 (nitro) | 3.317 (3) | 137 |

Spectroscopic Characterization of Functional Groups in the Compound and Analogs

Spectroscopic techniques provide invaluable information on the functional groups present in a molecule and the electronic environment surrounding them. For 4-Formyl-2-nitrophenyl 4-methoxybenzoate (B1229959) and its analogs, FTIR, NMR, and Mass Spectrometry are key tools for structural confirmation and analysis.

The FTIR spectrum of a formyl nitro aryl benzoate is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The most prominent features are the stretching vibrations of the two carbonyl groups (aldehyde and ester) and the nitro group.

For aromatic nitro compounds, the asymmetric (ν_as_) and symmetric (ν_s_) stretching vibrations of the N–O bonds are particularly strong and diagnostic. researchgate.netorgchemboulder.com These typically appear in the regions of 1550–1475 cm⁻¹ and 1360–1290 cm⁻¹, respectively. caltech.edu In 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, for instance, multiple bands for the nitro groups are observed at 1568, 1532, 1360, and 1330 cm⁻¹. nih.gov

The carbonyl (C=O) stretching vibrations also give rise to strong absorptions. The ester C=O stretch is typically found at a higher wavenumber than the aldehyde C=O stretch. In the aforementioned analog, the ester C=O appears at 1723 cm⁻¹ while the benzaldehyde (B42025) C=O is at 1690 cm⁻¹. nih.gov Other notable bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C-O stretching of the ester group around 1264 cm⁻¹. nih.gov For 4-Formyl-2-nitrophenyl 4-methoxybenzoate, an additional C-O-C stretching band associated with the methoxy (B1213986) group would also be expected.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example: 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3228, 3079 | nih.gov |

| Ester C=O Stretch | 1750-1720 | 1723 | nih.gov |

| Aldehyde C=O Stretch | 1710-1685 | 1690 | nih.govrsc.org |

| Nitro (NO₂) Asymmetric Stretch | 1550-1475 | 1568, 1532 | nih.govcaltech.edu |

| Nitro (NO₂) Symmetric Stretch | 1360-1290 | 1360, 1330 | nih.govcaltech.edu |

| Ester C-O Stretch | 1300-1200 | 1264 | nih.gov |

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Although specific spectra for this compound are not available in the cited results, expected chemical shifts can be predicted based on data from analogous structures and general principles.

¹H NMR: The proton spectrum would be characterized by several distinct regions. The most downfield signal would be the aldehyde proton (-CHO), typically appearing between 9.8 and 10.0 ppm. rsc.org The aromatic protons would resonate in the 6.8–8.5 ppm range, with their exact shifts and coupling patterns determined by the substitution pattern. The protons on the 4-methoxybenzoate ring would likely show an AA'BB' system, while the protons on the 4-formyl-2-nitrophenyl ring would exhibit a more complex pattern due to the varied electronic effects of the substituents. The singlet for the methoxy (-OCH₃) protons would be expected around 3.8–4.0 ppm. rsc.org

¹³C NMR: The carbon spectrum would also show characteristic signals. The aldehyde carbonyl carbon is the most deshielded, typically found in the 190–195 ppm range. rsc.org The ester carbonyl carbon resonates further upfield, around 165–170 ppm. rsc.org The aromatic carbons would appear between approximately 110 and 155 ppm. The carbon attached to the nitro group and the carbon attached to the ester oxygen would be significantly deshielded. The methoxy carbon signal is expected around 55-60 ppm.

| Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference |

|---|---|---|---|

| Aldehyde (R-CHO) | 9.8 - 10.0 | 190 - 195 | rsc.org |

| Aromatic (Ar-H / Ar-C) | 6.8 - 8.5 | 110 - 155 | rsc.orghmdb.ca |

| Methoxy (Ar-OCH₃) | 3.8 - 4.0 | 55 - 60 | rsc.orgcdnsciencepub.com |

| Ester Carbonyl (R-C=O-O) | - | 165 - 170 | rsc.orglibretexts.org |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure. For this compound, electron impact (EI) or electrospray ionization (ESI) would produce a molecular ion peak corresponding to its molecular weight. The subsequent fragmentation would be dictated by the weakest bonds and the stability of the resulting fragments.

Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). nih.gov In this case, this would involve the loss of the 4-formyl-2-nitrophenoxy radical. Another key fragmentation would be the formation of an acylium ion. For the target compound, two primary acylium ions could be expected:

[CH₃O-C₆H₄-CO]⁺: From cleavage of the ester C-O bond.

[OHC-C₆H₃(NO₂)-O]⁺: Less likely, but possible.

Aromatic nitro compounds often undergo fragmentation through the loss of NO (30 Da) and NO₂ (46 Da) radicals. nih.govyoutube.com Another characteristic fragmentation for esters containing a gamma-hydrogen relative to a carbonyl group is the McLafferty rearrangement, though this is not applicable to the aromatic structure of the title compound. The fragmentation pattern would therefore be a composite of these processes, originating from the ester, nitro, and aldehyde functionalities.

Reactivity and Mechanistic Investigations of 4 Formyl 2 Nitrophenyl 4 Methoxybenzoate

Nucleophilic Acyl Substitution Reactions involving the Ester Moiety

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.com These reactions proceed via a two-step addition-elimination mechanism where a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling a leaving group to yield the substituted product. masterorganicchemistry.com In the case of 4-formyl-2-nitrophenyl 4-methoxybenzoate (B1229959), the leaving group is the 4-formyl-2-nitrophenoxide anion. The presence of two strong electron-withdrawing groups (nitro and formyl) on the phenoxide moiety makes it a very stable anion and therefore an excellent leaving group, rendering the ester highly reactive towards nucleophiles.

The reactions of activated esters, such as nitrophenyl benzoates, with nucleophiles like amines (aminolysis) and hydroxide (B78521) ions (hydrolysis) have been extensively studied to elucidate reaction mechanisms.

Aminolysis: The aminolysis of 4-nitrophenyl benzoates with secondary alicyclic amines is a second-order process, with the rate increasing as the basicity of the amine increases. nih.gov Kinetic studies on related systems, such as 2-chloro-4-nitrophenyl benzoates, show that the Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKa of the nucleophile) can be curved. koreascience.kr This curvature is indicative of a stepwise mechanism and suggests a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate (T±) to its formation as the amine becomes significantly more basic. koreascience.kr For less basic amines, the breakdown of the intermediate (k₂ step) is rate-limiting, while for more basic amines, the initial nucleophilic attack (k₁ step) becomes rate-limiting.

Hydrolysis: The reaction with hydroxide ions (base-catalyzed hydrolysis or saponification) also proceeds via the characteristic two-step nucleophilic acyl substitution mechanism. researchgate.net The reaction is typically bimolecular, with the rate being proportional to the concentrations of both the ester and the hydroxide ion. rasayanjournal.co.in Kinetic measurements for the hydrolysis of related p-nitrophenyl benzoates are often conducted spectrophotometrically by monitoring the appearance of the colored p-nitrophenoxide ion product. rasayanjournal.co.in The rate of hydrolysis is significantly influenced by the substituents on both the benzoyl and the phenyl portions of the molecule.

The electronic nature of substituents on both the acyl (non-leaving group) and the phenoxy (leaving group) portions of the molecule profoundly impacts the reaction kinetics.

Acyl Group Substituents: In studies of 4-nitrophenyl X-substituted benzoates, it has been shown that electron-withdrawing substituents (X) on the benzoyl group accelerate the reaction with amines. nih.gov This is because they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate. nih.gov The Hammett plot for these reactions, which correlates reaction rates with substituent constants (σ), can be nonlinear. nih.gov However, linear Yukawa-Tsuno plots for these systems suggest that this nonlinearity is not due to a change in the rate-determining step but arises from the stabilization of the ground state of the substrate through resonance between an electron-donating substituent and the carbonyl group. nih.govkoreascience.kr For the base-catalyzed hydrolysis of phenyl 4-substituted benzoates, a linear Hammett relationship is observed with a large positive ρ value (e.g., ρ = 2.44), indicating that the reaction is highly sensitive to substituent effects and is facilitated by electron-withdrawing groups that stabilize the transition state of the rate-determining nucleophilic attack. researchgate.net

The table below, based on data for the aminolysis of 4-nitrophenyl X-substituted benzoates with piperidine, illustrates the effect of the acyl substituent on the reaction rate.

| Substituent (X) on Benzoyl Group | Second-Order Rate Constant (kN) in M-1s-1 |

| 4-MeO | 0.428 |

| 4-Me | 0.690 |

| H | 1.30 |

| 4-Cl | 2.50 |

| 3-Cl | 3.80 |

| 4-CN | 6.50 |

| 4-NO₂ | 6.65 |

| This table is populated with representative data from analogous systems to illustrate the described chemical principles. |

Leaving Group Substituents: The 4-formyl-2-nitrophenyl group of the title compound is an exceptionally effective leaving group. The strong electron-withdrawing nature of both the ortho-nitro group and the para-formyl group significantly stabilizes the negative charge on the resulting phenoxide anion through induction and resonance. This enhanced stability of the leaving group lowers the activation energy for its departure, making the parent ester highly reactive compared to esters with less activated leaving groups like unsubstituted phenyl or even 4-nitrophenyl groups.

The existence of a tetrahedral intermediate is a cornerstone of the nucleophilic acyl substitution mechanism. masterorganicchemistry.com In the aminolysis of esters, the nucleophilic amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). chemistrysteps.comacs.org This intermediate can then partition by either reverting to the starting materials (expelling the amine) or proceeding to products (expelling the phenoxide leaving group). acs.org

Reactions of the Formyl Group (Aldehyde Functionality)

The aldehyde group in 4-formyl-2-nitrophenyl 4-methoxybenzoate provides a second site for chemical modification, independent of the ester moiety.

The formyl group readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. mychemblog.com These are compounds that possess a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, or barbituric acid derivatives. tandfonline.combanglajol.info The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine) or a combination of reagents like I₂/K₂CO₃, which facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion. mychemblog.comtandfonline.com This carbanion then attacks the electrophilic carbon of the aldehyde group. The resulting adduct typically undergoes subsequent dehydration to yield a stable, conjugated α,β-unsaturated product. mychemblog.com A variety of catalysts and conditions, including microwave irradiation and solvent-free methods, have been developed to promote this transformation efficiently for various aromatic aldehydes. banglajol.info

The Wittig reaction is a powerful method for converting aldehydes into alkenes. youtube.com The formyl group of the title compound can react with a phosphorus ylide (a Wittig reagent), such as those derived from benzyltriphenylphosphonium (B107652) salts, to produce a stilbene-like derivative. acs.org The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde, forming a four-membered ring intermediate known as an oxaphosphetane. acs.org This intermediate then collapses to form the alkene and a highly stable triphenylphosphine (B44618) oxide, which is the thermodynamic driving force for the reaction.

The stereoselectivity (E/Z ratio) of the resulting alkene is dependent on the nature of the ylide and the reaction conditions. acs.orglookchem.com Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, whereas non-stabilized (or semi-stabilized) ylides often yield mixtures of (E) and (Z)-alkenes, with the (Z)-isomer often predominating under salt-free conditions. acs.orgresearchgate.net The electronic nature of substituents on the benzaldehyde (B42025) can also influence the relative reactivity and, to a lesser extent, the stereoselectivity of the olefination. acs.orgacs.org

Reactions with Nitrogen-Containing Derivatives (e.g., Amines, Hydrazines)

The presence of a formyl (aldehyde) group on the nitrophenyl ring makes this compound susceptible to reactions with primary amines and related nitrogen-containing nucleophiles. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, leading to the formation of new carbon-nitrogen bonds.

The reaction with primary amines, such as aniline (B41778) or its derivatives, results in the formation of an imine, commonly known as a Schiff base. nih.govresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the electrophilic formyl carbon, followed by dehydration. researchgate.net The process is often catalyzed by a small amount of acid. jocpr.com For instance, the reaction of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, which are structurally analogous to the title compound, with aniline and 4-methoxyaniline yields the corresponding Schiff bases while leaving the ester group intact. nih.gov

Similarly, the compound is expected to react with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) to form hydrazones. The mechanism is analogous to Schiff base formation. The synthesis of 4-methoxybenzoylhydrazones via the reaction of methyl 4-methoxybenzoate with hydrazine hydrate (B1144303) demonstrates the general reactivity of these components. nih.gov However, given the higher reactivity of the aldehyde group compared to the ester, the reaction of this compound with hydrazine would selectively occur at the formyl position.

These reactions are chemoselective, targeting the highly reactive aldehyde functionality. nih.gov The general scheme for these reactions is presented below:

Table 1: Expected Products from Reactions with Nitrogen Derivatives

| Reactant | Product Type | Expected Product Name |

|---|---|---|

| Aniline | Schiff Base (Imine) | 4-(Phenyliminomethyl)-2-nitrophenyl 4-methoxybenzoate |

| Hydrazine | Hydrazone | 4-(Hydrazonomethyl)-2-nitrophenyl 4-methoxybenzoate |

Reactivity of the Nitro Group and Aromatic Ring Electrophilicity

The electronic properties of the nitrophenyl ring are dominated by the strong electron-withdrawing effects of the nitro and formyl groups. This electronic deficiency significantly enhances the electrophilicity of the aromatic ring, making it a prime candidate for specific classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Potential

The structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr). This reaction pathway is highly favored in aromatic systems that possess a good leaving group and are activated by strong electron-withdrawing groups positioned ortho and/or para to it. masterorganicchemistry.compressbooks.publibretexts.org

In this molecule:

Activation: The aromatic ring is strongly activated by two electron-withdrawing groups. The nitro group (-NO₂) is in the ortho position, and the formyl group (-CHO) is in the para position relative to the ester linkage. Both groups effectively withdraw electron density from the ring, increasing its electrophilicity. masterorganicchemistry.compressbooks.pub The presence of multiple electron-withdrawing groups further enhances the reaction rate. pressbooks.pub

Leaving Group: The leaving group is the 4-methoxybenzoate anion. While halides are more common leaving groups, phenoxides and their derivatives can be displaced in highly activated systems. nih.govpsu.edu

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom attached to the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this complex is delocalized and stabilized by the ortho nitro and para formyl groups. libretexts.org In the second step, the leaving group (4-methoxybenzoate) is eliminated, restoring the aromaticity of the ring. pressbooks.pub Kinetic studies on similar systems, such as the aminolysis of 4-nitrophenyl benzoates, support a stepwise mechanism where the expulsion of the leaving group can be the rate-determining step. nih.govpsu.edu

Table 2: Factors Favoring SNAr in this compound

| Feature | Role in SNAr | Specifics in the Target Molecule |

|---|---|---|

| Electron-Withdrawing Groups | Activate the ring towards nucleophilic attack | One nitro group (ortho) and one formyl group (para) to the leaving group |

| Leaving Group | Is displaced by the incoming nucleophile | 4-methoxybenzoate group |

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group is one of the most readily reducible functional groups in aromatic compounds. wikipedia.org Its conversion to an amino group (-NH₂) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reduction dramatically alters the electronic nature of the substituent, converting a powerful electron-withdrawing, meta-directing group into a strong electron-donating, ortho, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aryl nitro groups to anilines: wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation: This is a common and often clean method, typically employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com This method has been used for the selective hydrogenation of functionalized nitroarenes. rsc.org For example, p-nitrophenol can be quantitatively converted to p-aminophenol using a Pd catalyst. beilstein-journals.org

Metal/Acid Reduction: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is known for its mildness and can selectively reduce nitro groups in the presence of other reducible functionalities, such as carbonyls. scispace.com

A key challenge in the reduction of this compound is achieving chemoselectivity. The formyl and ester groups are also susceptible to reduction under certain conditions. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable as they would reduce all three functional groups and tend to convert aromatic nitro compounds into azo products. commonorganicchemistry.com Therefore, milder conditions that selectively target the nitro group are required.

Table 3: Common Reagents for Nitro Group Reduction and Their Potential Selectivity

| Reducing Agent | Conditions | Expected Product | Potential for Side Reactions |

|---|---|---|---|

| H₂ / Pd/C | Varies (pressure, temp.) | 2-Amino-4-formylphenyl 4-methoxybenzoate | Possible reduction of formyl group at higher pressures/temperatures |

| Fe / HCl or Acetic Acid | Reflux | 2-Amino-4-formylphenyl 4-methoxybenzoate | Generally selective for the nitro group over carbonyls |

| SnCl₂ / Ethanol | Reflux | 2-Amino-4-formylphenyl 4-methoxybenzoate | Mild and highly chemoselective for the nitro group |

Modulating Reactivity of Ester and Aromatic Systems through Chemical Modifications

The reactivity of this compound can be strategically tuned by altering the substituents on either of its aromatic rings. These modifications influence the electronic properties of the molecule, thereby affecting reaction rates and pathways. nih.govlumenlearning.com

Modifications to the Benzoate (B1203000) Ring: The substituent on the benzoate portion of the molecule primarily influences the properties of the ester group and its capacity as a leaving group in SNAr reactions.

Electron-Donating Groups (EDGs): The existing 4-methoxy group (-OCH₃) is an electron-donating group. Replacing it with a stronger EDG (e.g., -NH₂) would increase the electron density on the benzoate ring and the ester oxygen, making the 4-aminobenzoate (B8803810) a poorer leaving group.

Electron-Withdrawing Groups (EWGs): Replacing the methoxy (B1213986) group with an EWG (e.g., -NO₂, -CN) would decrease the electron density on the ester. This has two main effects: it increases the electrophilicity of the ester's carbonyl carbon, and it stabilizes the resulting phenoxide anion, making it a better leaving group. Kinetic studies on substituted phenyl benzoates confirm that EWGs on the non-leaving group part of the ester (the acyl portion) increase the rate of nucleophilic attack. nih.gov

Modifications to the Formyl-Nitrophenyl Ring: Substituents on this ring have a profound impact on its electrophilicity and thus its susceptibility to SNAr reactions.

Electron-Withdrawing Groups (EWGs): The reactivity towards nucleophilic aromatic substitution is directly enhanced by the presence of EWGs. masterorganicchemistry.com Adding another EWG to this ring would further increase the rate of SNAr.

Electron-Donating Groups (EDGs): Replacing the formyl or nitro group with an EDG (e.g., -CH₃, -OH) would decrease the ring's electrophilicity, deactivating it towards SNAr. lumenlearning.com Such a change would make the ring more nucleophilic and potentially susceptible to electrophilic aromatic substitution, although the remaining EWG would still exert a strong deactivating influence. libretexts.org

This interplay of inductive and resonance effects from different substituents allows for fine-tuning of the molecule's chemical behavior for various synthetic applications. lumenlearning.com

Table 4: Predicted Effects of Substituent Modification on Reactivity

| Modification Location | Substituent Type | Predicted Effect on SNAr Reactivity | Predicted Effect on Formyl Group Reactivity |

|---|---|---|---|

| Benzoate Ring (position 4') | Electron-Withdrawing (e.g., -NO₂) | Increase (better leaving group) | Minor electronic effect |

| Benzoate Ring (position 4') | Electron-Donating (e.g., -CH₃) | Decrease (poorer leaving group) | Minor electronic effect |

| Nitrophenyl Ring (e.g., pos 5) | Electron-Withdrawing (e.g., -Cl) | Increase (more electrophilic ring) | Increase (more electrophilic carbonyl) |

Applications in Advanced Organic Synthesis and Material Science Intermediates

Precursor for Diversified Molecular Architectures

The formyl (aldehyde) and nitro functionalities of 4-Formyl-2-nitrophenyl 4-methoxybenzoate (B1229959) are key to its role as a precursor for a diverse range of molecular structures. The aldehyde group provides a reactive site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, and various condensation reactions, which allow for the extension of the molecular framework.

Simultaneously, the nitro group can be readily reduced to an amino group. This transformation dramatically alters the electronic properties of the benzene (B151609) ring and introduces a nucleophilic center. The resulting amino-aldehyde is a classical precursor for the synthesis of various heterocyclic systems through intramolecular cyclization or intermolecular reactions with other bifunctional reagents. The ester group, while more stable, can be hydrolyzed to a phenol (B47542), providing another point for modification. This trifunctional nature allows for a stepwise or combinatorial approach to generate a library of derivatives from a single starting material.

A study on the related compound, 4-formyl-2-nitrophenyl benzoate (B1203000), highlighted the structural aspects of these types of molecules. The research group investigated a series of formyl nitro aryl benzoates, which provides insight into the geometry and electronic nature of these compounds, foundational knowledge for designing synthetic strategies. uic.edunih.gov

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.org The structure of 4-Formyl-2-nitrophenyl 4-methoxybenzoate makes it an ideal candidate for participation in various MCRs.

The aldehyde group can readily react with amines or other nucleophiles to form imines or other reactive intermediates in situ. These intermediates can then undergo further reactions with other components in the reaction mixture. For instance, in a Passerini or Ugi three- or four-component reaction, the aldehyde functionality is a key participant. beilstein-journals.org

Furthermore, the nitro group, while often considered a spectator in the initial MCR, can be a crucial functional handle for post-MCR modifications. For example, a complex molecule assembled through an MCR involving the aldehyde group can subsequently undergo reduction of the nitro group, followed by cyclization to generate novel heterocyclic scaffolds. This "MCR/post-condensation strategy" significantly expands the molecular diversity that can be achieved. While direct examples using this compound are not prevalent in the literature, the utility of nitrobenzaldehydes in MCRs is well-established, suggesting a high potential for this compound. beilstein-journals.orgnih.gov

Synthesis of Complex Heterocyclic Systems using the Compound as a Building Block

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. nih.govnih.gov this compound is an excellent starting material for the synthesis of a variety of nitrogen-containing heterocycles.

The key transformation is the reduction of the nitro group to an amine, generating an ortho-amino-substituted aldehyde. This intermediate is primed for a host of classical heterocyclic ring-forming reactions. For example:

Quinoline Synthesis: Condensation with a compound containing an activated methylene (B1212753) group (e.g., a ketone, malonic ester) under Friedländer annulation conditions would yield substituted quinolines.

Benzodiazepine (B76468) Synthesis: Reaction with ortho-phenylenediamines could lead to the formation of benzodiazepine derivatives, a privileged scaffold in medicinal chemistry.

Phenothiazine Synthesis: While more complex, the amino group could be transformed to a thiol, which could then undergo cyclization with the aldehyde to form phenothiazine-like structures.

The ability to generate the reactive amino-aldehyde in situ or in a separate step provides a versatile entry point to a vast chemical space of heterocyclic systems.

Intermediate in the Preparation of Scaffolds with Unique Chemical Properties

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is crucial for the discovery of new drugs and materials. The unique electronic and structural features of this compound make it a valuable intermediate for preparing scaffolds with tailored properties.

The electron-withdrawing nature of both the formyl and nitro groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. This allows for the introduction of further substituents onto the phenyl ring, leading to highly functionalized scaffolds.

Moreover, the ester group can be cleaved to reveal a phenolic hydroxyl group. This phenol can be used as a handle for further functionalization, for example, through etherification or by serving as a directing group in electrophilic aromatic substitution on the other phenyl ring. The ability to selectively unmask and react different functional groups in a controlled sequence makes this compound a powerful tool for creating complex and unique molecular scaffolds for applications in material science, such as the development of dyes, liquid crystals, or organic semiconductors.

Future Research Directions and Emerging Paradigms for Nitroaryl Formyl Benzoates

Exploration of Novel Catalytic Systems for Transformations

The functional groups present in 4-Formyl-2-nitrophenyl 4-methoxybenzoate (B1229959)—specifically the nitro, formyl, and ester moieties—offer multiple avenues for chemical transformation. Future research will likely focus on the development of novel catalytic systems to selectively target these groups, enabling the synthesis of a diverse range of derivatives.

A primary area of interest is the selective reduction of the nitro group. acs.orgrsc.org Traditional methods often employ stoichiometric reducing agents that can lead to over-reduction or lack of chemoselectivity. organic-chemistry.org The development of sophisticated catalytic systems is crucial for achieving high yields and selectivity. For instance, the catalytic reduction of aromatic nitro compounds to phenylhydroxylamines or anilines is an area of active investigation. rsc.orgmdpi.com Future work could explore the use of supported metal nanoparticles (e.g., Pd, Pt, Ru on various supports) or advanced homogeneous catalysts for the chemoselective reduction of the nitro group in the presence of the formyl and ester functionalities. acs.orgorganic-chemistry.org

The formyl group is another key target for transformations. Catalytic oxidation to a carboxylic acid or reduction to a hydroxymethyl group can provide access to new families of compounds. Furthermore, the formyl group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Henry reactions, expanding the molecular complexity of the scaffold.

| Transformation | Target Functional Group | Potential Catalytic System | Desired Product Type |

| Selective Reduction | Nitro (-NO2) | Supported Metal Nanoparticles (e.g., Pd/C, Ru/TiO2) | Arylamine |

| Selective Reduction | Nitro (-NO2) | Homogeneous Transition Metal Complexes | Phenylhydroxylamine |

| Oxidation | Formyl (-CHO) | Supported Gold or Platinum Catalysts | Carboxylic Acid |

| Reduction | Formyl (-CHO) | Transfer Hydrogenation Catalysts | Benzyl Alcohol |

| C-C Coupling | Formyl (-CHO) | Organocatalysts (e.g., proline) for Aldol Reaction | β-Hydroxy Aldehyde |

Development of Stereoselective Synthetic Pathways

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For nitroaryl formyl benzoates, the reduction of the formyl group or reactions involving this group can generate a new stereocenter. The development of stereoselective synthetic pathways is therefore a critical future research direction.

Enantioselective reduction of the formyl group to a chiral alcohol is a key transformation. wikipedia.orglibretexts.org This can be achieved using chiral reducing agents or, more sustainably, through catalytic asymmetric reduction. wikipedia.org Systems employing chiral ligands in combination with transition metals (e.g., Ru, Rh) for transfer hydrogenation or direct hydrogenation are promising avenues. wikipedia.org The stereochemical outcome of such reactions is highly dependent on the catalyst-substrate interaction, and computational modeling can play a significant role in designing effective chiral catalysts. libretexts.org

Furthermore, stereoselective additions to the formyl group, such as asymmetric aldol or nitroaldol (Henry) reactions, can introduce multiple stereocenters. nih.gov The development of organocatalysts or chiral Lewis acid catalysts that can control the diastereoselectivity and enantioselectivity of these reactions in the context of the nitroaryl formyl benzoate (B1203000) scaffold would be a significant advancement. nih.gov

| Reaction Type | Chiral Center Generation | Potential Stereoselective Method |

| Carbonyl Reduction | Reduction of the formyl group | Catalytic Asymmetric Transfer Hydrogenation |

| Aldol Reaction | Addition to the formyl group | Chiral Organocatalysis |

| Henry Reaction | Addition of a nitroalkane to the formyl group | Chiral Metal Complex Catalysis |

Investigation of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.orgcapes.gov.br Future research on 4-Formyl-2-nitrophenyl 4-methoxybenzoate and related compounds will undoubtedly focus on more environmentally benign synthetic methods.

One key area is the use of solid acid catalysts for the nitration and esterification steps in the synthesis of the parent compound. researchgate.net Traditional methods often rely on strong, corrosive mineral acids like sulfuric acid, which generate significant waste. beilstein-journals.orgnih.gov The use of recyclable solid acid catalysts, such as modified zeolites or sulfated metal oxides, can lead to cleaner and more efficient processes. researchgate.net

The use of greener solvents and reaction conditions is another important aspect. Exploring reactions in water, ionic liquids, or supercritical fluids can reduce the reliance on volatile organic compounds. Microwave-assisted synthesis can also be explored to accelerate reaction times and improve energy efficiency.

Furthermore, the development of catalytic reactions that proceed with high atom economy is a central goal of green chemistry. This includes exploring C-H activation strategies for direct functionalization, which avoids the need for pre-functionalized starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and easier scalability. vapourtec.comewadirect.com The synthesis and derivatization of nitroaryl formyl benzoates are well-suited for this technology.

Nitration reactions, which are often highly exothermic and can pose safety risks in large-scale batch processes, can be performed much more safely in flow reactors due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. beilstein-journals.orgnih.govewadirect.com Similarly, the synthesis of the ester linkage can be streamlined in a flow system.

The integration of flow chemistry with automated synthesis platforms and in-line analytical techniques allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries. This approach would be particularly valuable for exploring the diverse chemical space accessible from the this compound scaffold. By systematically varying reaction parameters and building blocks, a large number of derivatives could be synthesized and evaluated for their properties, accelerating the discovery of new functional molecules. vapourtec.com

| Technology | Application in Nitroaryl Formyl Benzoate Chemistry | Key Advantages |

| Flow Chemistry | Synthesis (Nitration, Esterification) and Derivatization | Enhanced safety, improved heat and mass transfer, scalability |

| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization and library generation |

| In-line Analytics | Real-time reaction monitoring | Precise process control and understanding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.